molecular formula C8H10O4 B7760589 Cyclohex-4-ene-1,2-dicarboxylic acid CAS No. 68307-92-6

Cyclohex-4-ene-1,2-dicarboxylic acid

Cat. No. B7760589
CAS RN: 68307-92-6
M. Wt: 170.16 g/mol
InChI Key: ILUAAIDVFMVTAU-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biocatalytic Desymmetrization : The biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate using recombinant pig liver esterase was studied, yielding (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, an important intermediate for synthesizing biologically active molecules (Meissner et al., 2018).

  • Enzymatic Synthesis : A process involving Candida antarctica lipase catalyzed desymmetrization of dimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate to create an efficient synthesis route for (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed (Goswami & Kissick, 2009).

  • Optical Resolution : The optical resolution of various derivatives, such as cis-4-methylcyclohex-4-ene-1,2-dicarboxylic anhydrides and imides, was achieved through enantioselective inclusion complexation with optically active host compounds derived from tartaric acid (Toda, Miyamoto, & Ohta, 1994).

  • Synthesis and Transformation of Carbamates : Cyclohex-3-ene carboxylic acid was used in the Curtius rearrangement to synthesize alkyl N-(1-cyclohex-3-enyl)carbamates, which were further modified through iodination and epoxidation to create valuable cyclohexylamino building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

  • Plasticizers Identification : In the environmental context, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (a derivative) was identified as a new generation plasticizer, replacing traditional compounds like DEHP and DINP to improve polymer flexibility and reduce toxic effects (Dziwiński, Poźniak, & Lach, 2017).

properties

IUPAC Name

cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861676
Record name 4-Cyclohexene-1,2-dicarboxylic acid
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclohex-4-ene-1,2-dicarboxylic acid

CAS RN

88-98-2, 68307-92-6, 2305-26-2, 15573-40-7
Record name Tetrahydrophthalic acid
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters
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Record name cis-4-Cyclohexene-1,2-dicarboxylic acid
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Record name 4-Cyclohexene-1,2-dicarboxylic acid
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Record name Cyclohex-4-ene-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-4-ene-1,2-dicarboxylic acid
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Cyclohex-4-ene-1,2-dicarboxylic acid
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Cyclohex-4-ene-1,2-dicarboxylic acid
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Reactant of Route 5
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Reactant of Route 6
Cyclohex-4-ene-1,2-dicarboxylic acid

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